HT-2 Toxin-13C2,D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

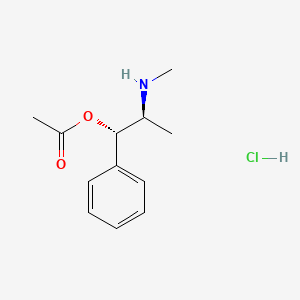

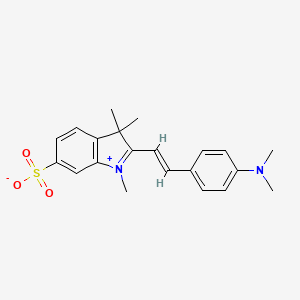

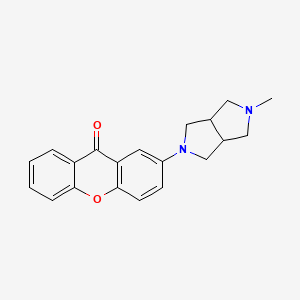

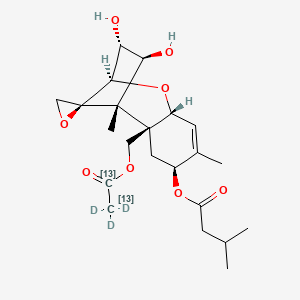

HT-2 Toxin-13C2,D3 is a chemically modified version of HT-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium fungi. This compound is often used in scientific research due to its stable isotopic labeling, which aids in the study of mycotoxin metabolism and toxicology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of HT-2 Toxin-13C2,D3 involves the incorporation of carbon-13 and deuterium isotopes into the HT-2 toxin molecule. This process typically requires advanced organic synthesis techniques, including the use of labeled precursors and specific reaction conditions to ensure the correct incorporation of isotopes .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. it can be produced in small quantities using biotransformation and chemical synthesis methods. These methods involve the use of Fusarium cultures to produce the parent HT-2 toxin, followed by chemical modification to introduce the isotopic labels .

Análisis De Reacciones Químicas

Types of Reactions: HT-2 Toxin-13C2,D3 undergoes various chemical reactions, including glucosylation, hydrolysis, and oxidation. These reactions are essential for studying the compound’s stability and behavior under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include glucosyl donors for glucosylation, acids and bases for hydrolysis, and oxidizing agents for oxidation. The reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice being critical factors .

Major Products Formed: The major products formed from the reactions of this compound include glucosides, hydrolysis products, and oxidized derivatives. These products are often analyzed using techniques such as NMR spectroscopy and mass spectrometry to determine their structure and properties .

Aplicaciones Científicas De Investigación

HT-2 Toxin-13C2,D3 is widely used in scientific research, particularly in the fields of chemistry, biology, and toxicology. Its stable isotopic labeling makes it an invaluable tool for studying the metabolism and toxicokinetics of mycotoxins in various organisms. Additionally, it is used to investigate the mechanisms of mycotoxin-induced toxicity and to develop analytical methods for detecting mycotoxins in food and feed .

Mecanismo De Acción

The mechanism of action of HT-2 Toxin-13C2,D3 involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to cell death and tissue damage, particularly in rapidly dividing cells. The compound also induces oxidative stress and inflammation, contributing to its toxic effects .

Comparación Con Compuestos Similares

HT-2 Toxin-13C2,D3 is similar to other type A trichothecenes, such as T-2 toxin, neosolaniol, T-2 triol, and T-2 tetraol. its stable isotopic labeling distinguishes it from these compounds, making it particularly useful for research purposes. The isotopic labels allow for precise tracking and quantification in metabolic studies, providing insights into the behavior and effects of mycotoxins in biological systems .

Conclusion

This compound is a valuable compound in scientific research, offering unique advantages due to its stable isotopic labeling. Its synthesis, chemical reactions, and applications in various fields highlight its importance in advancing our understanding of mycotoxin metabolism and toxicity.

Propiedades

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-1,5-dimethyl-2-[(2,2,2-trideuterioacetyl)oxymethyl]spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i4+1D3,13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLMTPXERFKEN-DXOBKWOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)OC[C@]12C[C@@H](C(=C[C@H]1O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)O)O)C)OC(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.